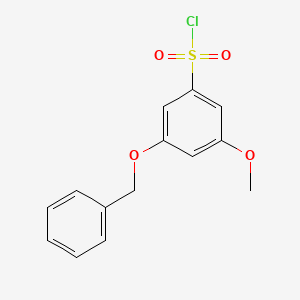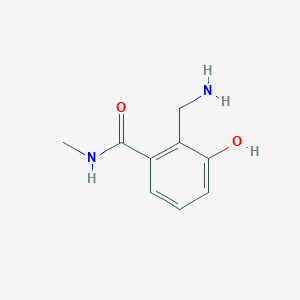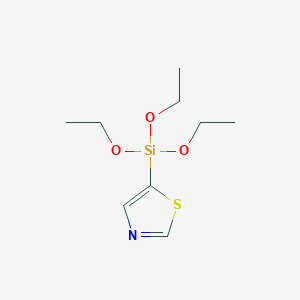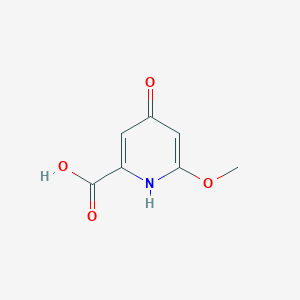
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethoxy and ethoxy-oxopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common approach is the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be followed by the addition of the ethoxy-oxopropyl group via an esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This helps in achieving consistent product quality and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethoxy and ethoxy-oxopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxobutyl)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both difluoromethoxy and ethoxy-oxopropyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14F2O5 |
|---|---|
Molecular Weight |
288.24 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C13H14F2O5/c1-2-19-11(16)6-4-8-3-5-9(12(17)18)10(7-8)20-13(14)15/h3,5,7,13H,2,4,6H2,1H3,(H,17,18) |
InChI Key |
KVLSHLGYHPRXTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)









